molecular formula C16H17BrO6 B099264 6-Bromo-2-naphthyl beta-D-galactopyranoside CAS No. 15572-30-2

6-Bromo-2-naphthyl beta-D-galactopyranoside

Cat. No. B099264
CAS RN: 15572-30-2
M. Wt: 385.21 g/mol
InChI Key: NLRXQZJJCPRATR-LYYZXLFJSA-N
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Description

6-Bromo-2-naphthyl β-D-galactopyranoside is a chemical compound with the empirical formula C16H17BrO6 . It has a molecular weight of 385.21 . This compound is a substrate for β-galactosidase .


Molecular Structure Analysis

The SMILES string for 6-Bromo-2-naphthyl β-D-galactopyranoside is OC[C@H]1OC@@Hccc3c2)C@HC@@H[C@H]1O . This string represents the structure of the molecule in a linear format.

Scientific Research Applications

Enzymatic Detection and Assay Methods

6-Bromo-2-naphthyl β-D-galactopyranoside is widely used in enzymatic detection and assay methods. A novel method for detecting β-galactosidase activity using this substrate on a nitrocellulose membrane was developed (Wan & Huystee, 1994). The substrate has also been utilized in a histochemical method for α-d-galactosidase in rat tissues, demonstrating its versatility in different enzymatic contexts (Monis, Tsou, & Seligman, 1963).

Plant Biology Applications

In plant biology, 6-Bromo-2-naphthyl β-D-galactopyranoside has been used to identify and assay extracellular β-galactosidase in various plant species. This includes studies on Californian poppy and cucumber, highlighting the substrate's application in detecting plant enzyme activity (Stano et al., 2002; Stano et al., 2001).

Glycosidase and Disaccharidase Activities in Animals

This chemical has been instrumental in studying glycosidase and disaccharidase activities in animal models. Research on rat intestinal enzymes utilized 6-Bromo-2-naphthyl β-D-galactopyranoside to understand the solubilization and separation of these enzymes (Dahlqvist, Bull, & Thomson, 1965; Dahlqvist, Bull, & Gustafsson, 1965).

Other Biological Applications

Additional studies demonstrate the use of this substrate in diverse biological contexts. For instance, its application in histochemical studies of salivary glands and nervous tissue illustrates its broad utility in enzymatic studies across different tissues and species (Kawakatsu et al., 1960; Wolfgram, 1961).

Safety And Hazards

The safety data sheet for 6-Bromo-2-naphthyl β-D-galactopyranoside indicates that it is intended for R&D use only and is not for medicinal or household use . Buyers are responsible for confirming the product’s identity and/or purity .

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRXQZJJCPRATR-LYYZXLFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165959
Record name 6-Bromo-2-naphthyl-beta-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-naphthyl beta-D-galactopyranoside

CAS RN

15572-30-2
Record name 6-Bromo-2-naphthalenyl β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15572-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-naphthyl-beta-galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromo-2-naphthyl-beta-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-naphthyl β-D-galactopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-naphthyl beta-D-galactopyranoside
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Reactant of Route 5
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Reactant of Route 6
6-Bromo-2-naphthyl beta-D-galactopyranoside

Citations

For This Compound
6
Citations
L Wan, RB van Huystee - Journal of Agricultural and Food …, 1994 - ACS Publications
A novel methodto detect/3-galactosidase by dot-blotting samples on nitrocellulose membrane and staining themembrane with azo dye coupling technique using 6-bromo-2-naphthyl/3-D…
Number of citations: 1 pubs.acs.org
J Stano, K Mićieta, K Neubert, M Luckner, H Adam - Die Pharmazie, 2002 - europepmc.org
… 6-Bromo-2-naphthyl-beta-D-galactopyranoside and p-nitrophenyl-beta-D-galactopyranoside were used as substrates for the determination of the intracellular and extracellular activities …
Number of citations: 5 europepmc.org
HH Chauncey, IL Shannon - Journal of Dental Research, 1964 - journals.sagepub.com
Materials and Methods Acid phosphatase, alkaline phosphatase, non-specific esterase, beta-D-galactosidase, beta-D-glucosidase, and beta-glucuronidase levels were measured in …
Number of citations: 2 journals.sagepub.com
J Stano, K Micieta, R Ulbrich-Hofmann… - Ceska a Slovenska …, 2000 - europepmc.org
… beta-Galactosidase secreted by the callus culture, or the roots of sprouting plants, hydrolyzes the substrate (6-bromo-2-naphthyl-beta-D-galactopyranoside) to produce beta-D-…
Number of citations: 2 europepmc.org
LJ Kricka, D Schmerfeld‐Pruss… - … of Bioluminescence and …, 1991 - Wiley Online Library
… 6-Bromo-2--naphthylbeta-D-galactopyranoside was the more effective of the proenhancers for beta-D-galactosidase and in a one-tube assay the light emission reached a steady glow …
Number of citations: 28 onlinelibrary.wiley.com
G Shklar, HH Chauncey - Journal of Dental Research, 1963 - journals.sagepub.com
MATERIALS AND METHODS Seventeen hypophysectomized and 10 intact male albino rats, Sprague-Dawley strain, were used to evaluate the effect of hypophysectomy on …
Number of citations: 10 journals.sagepub.com

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